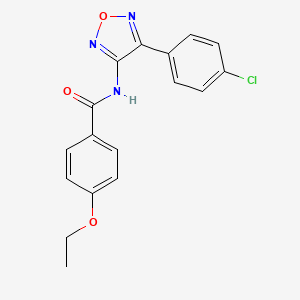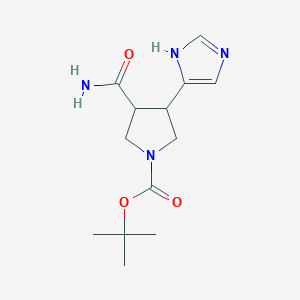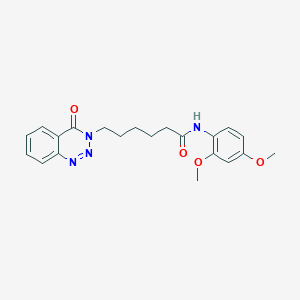![molecular formula C15H13ClO3 B2537459 3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde CAS No. 329222-80-2](/img/structure/B2537459.png)
3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde” is a chemical compound with the CAS Number: 329222-80-2 . It has a molecular weight of 276.72 . The IUPAC name for this compound is 3-[(3-chlorophenoxy)methyl]-4-methoxybenzaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H13ClO3/c1-18-15-6-5-11(9-17)7-12(15)10-19-14-4-2-3-13(16)8-14/h2-9H,10H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Activity
3-Chloro-4-hydroxy-5-methoxybenzaldehyde, a compound related to 3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde, has been synthesized and tested for its antioxidant activities. This research highlights its potential in antioxidant applications, showcasing its relevance in the field of organic chemistry and pharmacology (Rijal, Haryadi, & Anwar, 2022).
Chemical Degradation Products of Lignin and Humic Substances
The study of chlorinated vanillins, such as 4-hydroxy-3-methoxybenzaldehydes, reveals their significance in understanding the chemical degradation of lignin and humic substances. This research is crucial for environmental chemistry and the study of natural organic matter decomposition (Hyötyläinen & Knuutinen, 1993).
Isotopically Labelled Probes for Biological Research
[3-13C]-2,3-Dihydroxy-4-methoxybenzaldehyde, closely related to the compound , has been synthesized as an isotopically labelled probe. This compound is used in molecular imaging and the synthesis of biologically relevant molecules, demonstrating its application in biochemistry and medical research (Collins, Paley, Tozer, & Jones, 2016).
Anticancer Research
Fluorinated benzaldehydes, including analogs similar to 3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde, have been synthesized and evaluated for their anticancer properties. This research is pivotal in the development of new anticancer drugs and understanding the role of such compounds in inhibiting cancer cell growth (Lawrence et al., 2003).
Synthesis of Schiff Bases and Heterocyclic Compounds
Research has been conducted on the synthesis of Schiff bases and heterocyclic compounds using derivatives of vanillin, such as 4-hydroxy-3-methoxybenzaldehyde. These studies are significant in the field of organic synthesis and the development of pharmaceuticals and fine chemicals (Dikusar & Kozlov, 2007).
Development of Chemosensors
Compounds like 4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde have been synthesized and studied for their selectivity as chemosensors, particularly for detecting Fe(III) ions. This research opens avenues in analytical chemistry for developing sensitive and selective sensors for various applications (Sharma, Chhibber, & Mittal, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[(3-chlorophenoxy)methyl]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-15-6-5-11(9-17)7-12(15)10-19-14-4-2-3-13(16)8-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHNXOYGFYZRLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2-Cyanoimidazol-1-yl)propyl]but-2-ynamide](/img/structure/B2537377.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2537378.png)
![3-(1-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide](/img/structure/B2537379.png)
![N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2537380.png)



![3-[4-(4-Nitrobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine](/img/structure/B2537389.png)



![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate](/img/structure/B2537396.png)
![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide](/img/structure/B2537398.png)
